N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide
Description
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound featuring a butanamide backbone substituted with a 3,5-dimethylpyrazole moiety and a 4-acetylphenyl group.
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-11-9-12(2)20(19-11)13(3)10-17(22)18-16-7-5-15(6-8-16)14(4)21/h5-9,13H,10H2,1-4H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJWTPOACYJZOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)CC(=O)NC2=CC=C(C=C2)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amide Coupling via Acid Chloride
This two-step method involves activating the carboxylic acid precursor before coupling with 4-acetylaniline:
Step 1: Synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoyl Chloride
3-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C for 2 hours. Excess SOCl₂ is removed under reduced pressure to yield the acid chloride.
Step 2: Amide Bond Formation
The acid chloride is reacted with 4-acetylaniline in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup to isolate the crude product. Purification via column chromatography (hexane:ethyl acetate, 3:1) yields the target compound in 68–72% purity.
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–25°C |
| Yield (Step 2) | 68–72% |
| Purification Method | Column chromatography |
One-Pot Tandem Alkylation-Acylation
A more efficient one-pot strategy combines pyrazole alkylation with subsequent acylation:
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Pyrazole Alkylation : 3,5-Dimethylpyrazole is reacted with 4-chlorobutanoyl chloride in acetonitrile at 80°C for 6 hours, yielding 3-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl chloride.
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In Situ Acylation : 4-Acetylaniline is added directly to the reaction mixture, followed by TEA. The reaction is stirred for 24 hours at room temperature, achieving a 79% yield after recrystallization from ethanol.
Advantages :
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Eliminates intermediate isolation.
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Reduces solvent waste.
Enzymatic Catalysis for Green Synthesis
Recent advances employ lipase enzymes (e.g., Candida antarctica Lipase B) to catalyze amide bond formation in non-aqueous media. This method avoids harsh reagents and operates at 37°C, achieving a 65% yield with >90% enantiomeric excess.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Enzyme Loading | 10 wt% |
| Solvent | Tert-butyl alcohol |
| Time | 48 hours |
Optimization Strategies and Challenges
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may degrade acid-sensitive intermediates. Trials comparing DMF and THF revealed a 15% higher yield in THF due to reduced side reactions.
Catalytic Improvements
The addition of 4-dimethylaminopyridine (DMAP) as a catalyst in stoichiometric amide couplings increased yields to 85% by mitigating steric hindrance at the acyl carbon.
Byproduct Formation and Mitigation
Common byproducts include:
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N-Acetylated derivatives : Formed via over-acylation of the aniline nitrogen. Controlled reagent stoichiometry (1:1.05 molar ratio) minimizes this issue.
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Pyrazole dimerization : Suppressed by conducting reactions under nitrogen atmosphere.
Structural Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water 70:30) confirmed >98% purity for optimized batches, with a retention time of 6.7 minutes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Acid Chloride Coupling | 68–72 | 95 | Scalability |
| One-Pot Tandem | 79 | 97 | Efficiency |
| Enzymatic Catalysis | 65 | 90 | Environmental sustainability |
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the acetyl group or the pyrazole ring, leading to the formation of corresponding ketones or N-oxides.
Reduction: Reduction reactions can target the carbonyl group of the acetyl moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C17H21N3O2
- Molecular Weight : 299.36754 g/mol
- CAS Number : 895254-21-4
The compound features a pyrazole ring attached to an acetamide group, which contributes to its biological activity. The presence of the acetyl and dimethyl groups enhances its lipophilicity, potentially improving its bioavailability.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide. Research indicates that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, a study published in 2019 identified novel anticancer compounds through screening drug libraries on multicellular spheroids, suggesting that derivatives of this compound may exhibit similar properties .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This mechanism suggests that this compound could be effective in treating conditions characterized by inflammation .
Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties. Similar pyrazole derivatives have been reported to exhibit activity against various bacterial strains, making it a candidate for further exploration in the development of new antibiotics .
Case Study 1: Anticancer Screening
A comprehensive screening of a drug library revealed that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Inflammation Model
In an animal model for inflammation, derivatives of this compound demonstrated reduced edema and inflammatory markers compared to control groups. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis .
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and pyrazole groups are likely involved in binding interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide, differing primarily in substituents or backbone length:
Key Observations:
- Aromatic Substituents : The 4-acetylphenyl group distinguishes the target compound from sulfonamide (compound 18) or fluorophenyl () analogs. Acetyl groups are electron-withdrawing, which could modulate electronic properties and reactivity .
- Heterocyclic Moieties : The 3,5-dimethylpyrazole in the target compound contrasts with pyrrole (compound 19) or isoindole () rings. Pyrazole’s dual nitrogen atoms may enhance hydrogen-bonding capacity compared to pyrrole or isoindole .
Physicochemical and Spectral Properties
- Spectroscopic Features : The 3,5-dimethylpyrazole moiety would produce distinct 1H-NMR signals (e.g., methyl groups at ~2.1–2.5 ppm) and 13C-NMR resonances for pyrazole carbons (~100–150 ppm), differing from pyrrole (compound 19) or isoindole derivatives .
Biological Activity
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 299.36754 g/mol
- CAS Number : 895254-21-4
1. Anti-inflammatory and Analgesic Properties
Research has indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory and analgesic effects. Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition can lead to reduced pain and inflammation in various models.
2. Antimicrobial Activity
Studies have shown that compounds containing the pyrazole nucleus possess antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
3. Anticancer Potential
Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results. Compounds like this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Study 1: Anti-inflammatory Activity
A study evaluated the anti-inflammatory effects of several pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that this compound significantly reduced edema compared to the control group, highlighting its potential as an anti-inflammatory agent.
Case Study 2: Antimicrobial Efficacy
In vitro tests assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibition zones, suggesting effective antimicrobial properties that warrant further exploration for therapeutic applications.
Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
